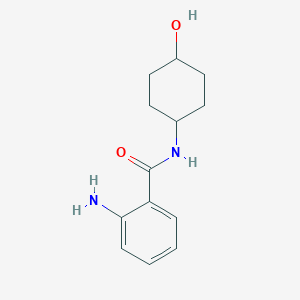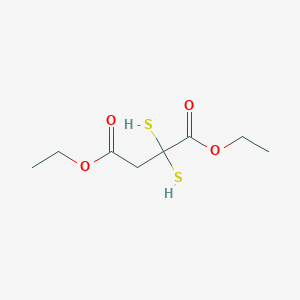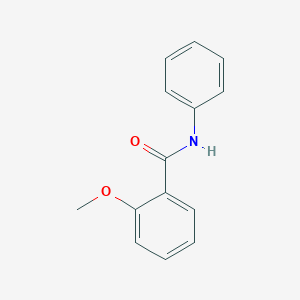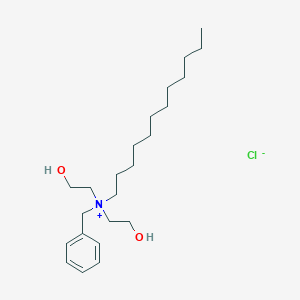
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine, also known as MDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has shown promising results in various studies, making it an interesting subject for further research.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is still not fully understood, but it is believed to interact with specific receptors in the body. As mentioned earlier, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11, which suggests that it may have a similar mechanism of action for other receptors as well. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine.
Biochemical and Physiological Effects:
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have various biochemical and physiological effects in different studies. For example, it has been shown to induce the release of insulin from pancreatic β-cells, which suggests its potential use in the treatment of diabetes. Additionally, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in lab experiments is its high purity and stability. Additionally, it has been extensively studied, and its effects have been well-documented, making it a reliable compound for research. However, one of the limitations of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine. One area of interest is in the development of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine-based drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its effects on different receptors in the body. Finally, the potential use of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in the development of new diagnostic tools and therapies for various diseases should also be explored.
Conclusion:
In conclusion, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research are vast, and its effects have been well-documented. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its potential use in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine involves the reaction of 2,3-pentanedione with isobutyraldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated and refluxed for several hours, after which the product is obtained through a series of purification steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of sensory neuroscience, where 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11. This receptor is involved in the detection of odors, and the activation of OR2T11 by 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to elicit a strong response in olfactory sensory neurons.
properties
CAS RN |
15986-97-7 |
|---|---|
Product Name |
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3 |
InChI Key |
VQJLOJIVKFBJCA-UHFFFAOYSA-N |
SMILES |
CC1=NCCN=C1CC(C)C |
Canonical SMILES |
CC1=NCCN=C1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)






![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)